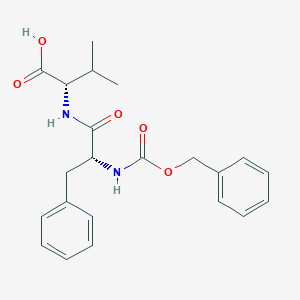

Z-D-Phe-Val-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-D-Phe-Val-OH, also known as N-benzyloxycarbonyl-D-phenylalanyl-L-valine, is a dipeptide compound. It is composed of two amino acids: D-phenylalanine and L-valine, with a benzyloxycarbonyl (Z) protecting group attached to the amino group of D-phenylalanine. This compound is often used in peptide synthesis and research due to its stability and ease of handling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe-Val-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-phenylalanine is protected using a benzyloxycarbonyl (Z) group. This is achieved by reacting D-phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Coupling Reaction: The protected D-phenylalanine is then coupled with L-valine. This is usually done using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Deprotection: The final step involves the removal of the protecting group to yield this compound. This can be achieved using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-phenylalanine and L-valine are reacted with benzyloxycarbonyl chloride and coupling reagents in large reactors.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

化学反应分析

Types of Reactions

Z-D-Phe-Val-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Major Products Formed

Hydrolysis: D-phenylalanine and L-valine.

Oxidation: Phenylpyruvic acid.

Reduction: Free amine of D-phenylalanine.

科学研究应用

Synthesis and Characterization

The synthesis of Z-D-Phe-Val-OH typically involves solid-phase peptide synthesis (SPPS) methods, which allow for high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized peptide.

Drug Delivery Systems

This compound has been incorporated into drug delivery systems due to its ability to form stable complexes with various drug molecules. For instance, studies have demonstrated that peptide-based hydrogels containing this compound can effectively encapsulate and release therapeutic agents in a controlled manner, enhancing bioavailability and targeting specific tissues .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several Gram-positive bacteria. The compound's ability to disrupt bacterial membranes makes it a candidate for developing new antimicrobial agents .

Cancer Therapy

In cancer research, this compound has been explored for its potential to serve as a targeting moiety in conjugates designed for selective delivery of cytotoxic drugs to tumor cells. Studies suggest that peptides like this compound can enhance the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .

Peptide Hydrogels for Wound Healing

A study demonstrated the use of peptide hydrogels incorporating this compound for wound healing applications. These hydrogels showed promising results in promoting cell migration and proliferation, essential for effective wound closure .

Targeted Drug Delivery in Oncology

Another case study focused on a multifunctional nanocarrier system utilizing this compound as a targeting ligand. This system was able to deliver chemotherapeutic agents specifically to cancer cells, resulting in reduced tumor size in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other similar compounds:

| Compound | Synthesis Method | Key Application | Efficacy |

|---|---|---|---|

| This compound | Solid-phase synthesis | Drug delivery systems | High bioavailability |

| Boc-L-Leu-Gly-OMe | Liquid-phase synthesis | Antimicrobial agents | Moderate efficacy |

| Z-Lys-Ala-OMe | Solid-phase synthesis | Cancer therapy | High targeting specificity |

作用机制

The mechanism of action of Z-D-Phe-Val-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The benzyloxycarbonyl group provides stability and protects the amino group from unwanted reactions during synthesis.

相似化合物的比较

Similar Compounds

Z-D-Phe-Phe-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-phenylalanine.

Z-D-Phe-Leu-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-leucine.

Z-D-Phe-Ile-OH: N-benzyloxycarbonyl-D-phenylalanyl-L-isoleucine.

Uniqueness

Z-D-Phe-Val-OH is unique due to the presence of L-valine, which imparts specific structural and functional properties. The combination of D-phenylalanine and L-valine makes it a valuable compound for studying stereochemistry and peptide interactions.

生物活性

Z-D-Phe-Val-OH, a dipeptide derivative, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a Z-protected D-phenylalanine (D-Phe) and valine (Val) structure, which contributes to its stability and bioactivity. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that peptides with D-amino acid substitutions often exhibit enhanced stability against proteolytic enzymes, making them suitable candidates for antimicrobial applications. For instance, studies have shown that D-amino acid-containing peptides can maintain bactericidal properties while resisting degradation in biological environments .

The biological activity of this compound is primarily attributed to its ability to disrupt microbial membranes. The amphipathic nature of the peptide allows it to interact with lipid bilayers, leading to membrane destabilization and cell lysis. This mechanism is common among antimicrobial peptides (AMPs), where the balance between hydrophobic and hydrophilic properties is crucial for activity .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound reveals that modifications in the amino acid sequence can significantly influence its biological efficacy. For example, substitutions at specific positions can enhance antimicrobial potency or alter selectivity toward different microbial strains. This highlights the importance of systematic studies in optimizing peptide design for therapeutic purposes .

Case Studies

- Antimicrobial Efficacy : A study involving various analogs of this compound demonstrated enhanced activity against Gram-positive bacteria compared to its L-amino acid counterparts. The D-configuration provided increased resistance to enzymatic degradation, thus prolonging its antimicrobial effects in vitro .

- Cytotoxicity in Cancer Cells : In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

- Inhibition of Enzymatic Activity : Research has indicated that this compound can inhibit specific proteolytic enzymes, such as cathepsin L, which plays a role in cancer progression and metastasis. By elevating lysosomal pH, this compound effectively reduces the activity of these enzymes, suggesting a dual role in both antimicrobial and anticancer applications .

Data Tables

| Property | This compound | L-Phe-Val-OH |

|---|---|---|

| Molecular Weight | 265.34 g/mol | 265.34 g/mol |

| Antimicrobial Activity | High | Moderate |

| Cytotoxicity | Selective against cancer | Non-selective |

| Proteolytic Stability | High | Low |

属性

IUPAC Name |

(2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYZRHQCXCROF-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。